Product packaging for Calcium hexachlorosilicate(2-)(Cat. No.:CAS No. 97158-15-1)

Calcium hexachlorosilicate(2-)

Cat. No.: B12651783
CAS No.: 97158-15-1
M. Wt: 280.9 g/mol
InChI Key: LKPIRQUUEXAWKG-UHFFFAOYSA-N
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Description

Calcium hexachlorosilicate(2-) is an inorganic chemical compound provided for research and development purposes. This compound falls within the class of alkaline earth metal silicates, materials known for their utility in synthesizing advanced inorganic materials . Related calcium silicate-based materials are extensively investigated in biomedical research for their biocompatibility and bioactive properties, such as the ability to facilitate mineral precipitation, which is a critical process in hard tissue engineering . The primary research applications for this class of chemicals include serving as a precursor in sol-gel synthesis for creating bioactive glasses and other functional silicates, where the nature of the calcium precursor is a key determinant in the material's properties . Researchers value these compounds for exploring new material synthesis pathways and developing products with potential industrial or laboratory applications. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. All safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCl6Si B12651783 Calcium hexachlorosilicate(2-) CAS No. 97158-15-1

Properties

CAS No.

97158-15-1

Molecular Formula

CaCl6Si

Molecular Weight

280.9 g/mol

IUPAC Name

calcium;hexachlorosilicon(2-)

InChI

InChI=1S/Ca.Cl6Si/c;1-7(2,3,4,5)6/q+2;-2

InChI Key

LKPIRQUUEXAWKG-UHFFFAOYSA-N

Canonical SMILES

[Si-2](Cl)(Cl)(Cl)(Cl)(Cl)Cl.[Ca+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Calcium Hexachlorosilicate 2

Precursor Selection and Stoichiometric Control in Directed Synthesis

The directed synthesis of Calcium hexachlorosilicate(2-) fundamentally relies on the reaction between a suitable calcium source and a silicon hexachloride precursor. The most common route involves the reaction of calcium chloride (CaCl₂) with silicon tetrachloride (SiCl₄). rsc.orgontosight.ai

Precursor Selection Criteria: The choice of precursors is critical and is governed by several factors beyond basic elemental composition. acs.orgnih.gov Key considerations include:

Purity: High-purity precursors are essential to prevent the incorporation of unwanted ions into the crystal lattice, which could alter the material's properties.

Reactivity: The reactivity of the calcium salt can influence reaction kinetics. While calcium chloride is a common choice, other precursors like calcium hydroxide (B78521) or calcium carbonate could be considered, though they would introduce byproducts that need to be removed. google.com

Anhydrous Conditions: Silicon tetrachloride is highly susceptible to hydrolysis. Therefore, the use of anhydrous calcium chloride and solvents is imperative to prevent the formation of silicon oxides or oxychlorides.

Stoichiometric Control: Precise stoichiometric control is paramount in the synthesis of Ca[SiCl₆] to ensure the formation of the desired product without undesirable side products. whiterose.ac.ukrsc.org The balanced chemical equation for the primary synthesis reaction is:

CaCl₂ + SiCl₄ → Ca[SiCl₆]

Maintaining a 1:1 molar ratio between calcium chloride and silicon tetrachloride is crucial. An excess of SiCl₄ could lead to the presence of unreacted starting material, while an excess of CaCl₂ might result in a mixture of the product and the unreacted calcium salt. The stoichiometry also influences the phase evolution and can prevent the formation of other complex chlorosilicate phases. rsc.org

Crystallization Techniques for Phase Purity and Controlled Morphology

The crystallization process is a key determinant of the final product's purity, crystal size, and morphology. Various techniques can be employed to optimize these characteristics for Calcium hexachlorosilicate(2-).

Solution-Phase Precipitation Mechanisms

Precipitation from a solution is a common method for synthesizing inorganic salts like Calcium hexachlorosilicate(2-). ontosight.ai This typically involves dissolving the precursors in a suitable non-aqueous, aprotic solvent in which the reactants are soluble but the product is not.

The mechanism involves the following steps:

Dissolution and Ionization: The precursors dissolve and exist as ions or complexes in the solvent.

Nucleation: Once the concentration of the constituent ions exceeds the solubility product of Ca[SiCl₆], nucleation begins. This can be either homogeneous or heterogeneous.

Crystal Growth: The nuclei grow by the deposition of more ions from the solution onto their surfaces.

Control over the precipitation process is essential for achieving desired material properties. nih.govrsc.org Factors influencing the morphology and purity include the choice of solvent, temperature, and the rate of addition of reactants. For instance, slow addition of one reactant to the other can promote the growth of larger, more well-defined crystals. The use of specific organic solvents can also influence crystal habit by selective adsorption onto different crystal faces. researchgate.net

Solid-State Reaction Pathways and Kinetics

Solid-state synthesis, or ceramic methods, offer a solvent-free route to Calcium hexachlorosilicate(2-). This approach involves the intimate mixing of solid precursors and heating them to a temperature high enough to allow for diffusion and reaction.

The reaction pathway in the solid state is governed by the diffusion of ions across the interface of the reacting particles. acs.org The kinetics of such reactions are often diffusion-limited and can be influenced by factors such as particle size, intimacy of mixing, and temperature. Smaller particle sizes of the precursors increase the surface area available for reaction, thus enhancing the reaction rate.

While specific kinetic studies on the solid-state synthesis of Ca[SiCl₆] are not widely available, analogous solid-state reactions for other complex halides suggest that the reaction proceeds through the formation of an initial product layer at the interface of the reactants. The growth of this layer is then controlled by the diffusion of ions through it. acs.org

Hydro(solvo)thermal Synthesis Optimization

Hydrothermal or solvothermal synthesis involves carrying out the reaction in a closed vessel (autoclave) under elevated temperature and pressure. This technique can promote the crystallization of materials that are insoluble or have low solubility under ambient conditions. nih.gov

For the synthesis of Calcium hexachlorosilicate(2-), a non-aqueous solvent would be necessary due to the hydrolytic instability of SiCl₄. Key parameters for optimization in a solvothermal synthesis include: researchgate.netchemrxiv.org

ParameterEffect on SynthesisTypical Range for Complex Halides
Temperature Influences reaction kinetics and solubility of precursors.100 - 250 °C
Pressure Affects solvent properties and can stabilize certain crystal phases.Autogenous (generated by solvent vapor pressure)
Reaction Time Determines the extent of reaction and crystal growth.12 - 72 hours
Precursor Concentration Affects supersaturation and thus nucleation and growth rates.0.1 - 1.0 M
Solvent Type Influences precursor solubility and can act as a template.Aprotic solvents (e.g., acetonitrile, dichloromethane)

This table presents typical parameters for solvothermal synthesis of complex halides and serves as a general guide.

This method can yield highly crystalline products with controlled morphology. The elevated pressure and temperature can enhance the reactivity of the precursors, potentially allowing the reaction to proceed at lower temperatures than in solid-state synthesis.

Non-Conventional Synthetic Approaches

To overcome some of the limitations of traditional methods, non-conventional synthetic routes are being explored for various inorganic materials.

Mechanochemical Synthesis Investigations

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically from ball milling, to induce chemical reactions. rsc.orgscispace.com This method is known for its ability to produce materials quickly and at room temperature, often yielding nanocrystalline products.

For Calcium hexachlorosilicate(2-), mechanochemical synthesis would involve milling anhydrous calcium chloride and silicon tetrachloride, possibly with a grinding aid, in a sealed container. The high-energy impacts from the milling media provide the activation energy for the reaction.

Investigations into the mechanochemical synthesis of other inorganic halides, such as perovskites, have shown that this method can lead to high-purity products. rsc.orgrsc.org The reaction time is a critical parameter, as prolonged milling can sometimes lead to the formation of defects or amorphization of the product. rsc.org While specific studies on the mechanochemical synthesis of Ca[SiCl₆] are limited, this approach presents a promising, environmentally friendly alternative to solvent-based methods.

Gas-Phase Deposition Studies

CVD is a versatile process that involves the reaction of volatile precursor gases to form a solid film on a substrate. The precise control over parameters such as temperature, pressure, and gas flow rates enables the deposition of high-purity materials with specific crystalline structures and compositions. linde-amt.com For a compound as complex as calcium hexachlorosilicate(2-), a successful CVD process would necessitate the careful selection of appropriate volatile precursors for calcium, silicon, and chlorine that can be transported in the gas phase to the reaction chamber.

Potential precursors could include metal-organic compounds for calcium, such as alkaline-earth β-diketonate fluorinated compounds, which have been studied for the atmospheric pressure vapor phase deposition of fluoride (B91410) films. rsc.org For silicon and chlorine, volatile species such as silicon tetrachloride (SiCl4) or other chlorosilanes could be considered. The successful co-deposition would depend on the precise control of the precursor stoichiometry and the reaction conditions to favor the formation of the desired hexachlorosilicate anion and its subsequent combination with calcium ions on the substrate surface.

The formation of complex silicate (B1173343) structures in the gas phase has been a subject of fundamental research, particularly in astrophysical contexts where silicate dust grains are formed. rsc.orgfrontiersin.org Studies on the gas-phase production of hydroxylated silicon oxide cluster cations demonstrate the complexity of reactions involving silicon, oxygen, and other elements in a gaseous environment. nih.govacs.org These studies highlight the potential for forming complex silicate species in the gas phase, which could, in principle, be adapted for a targeted deposition process.

One can also consider salt-assisted chemical vapor deposition (SA-CVD), a technique that utilizes halide salts to facilitate the growth of two-dimensional materials. nih.gov While typically applied to simpler systems, the principles of using a salt to mediate the reaction and lower the energy barrier for formation could potentially be adapted for the synthesis of more complex ionic compounds like calcium hexachlorosilicate(2-).

The challenges in developing a gas-phase deposition process for calcium hexachlorosilicate(2-) are substantial. They include the identification of suitable and compatible precursors with appropriate volatility and reactivity, the prevention of premature reactions in the gas phase, and the precise control of the deposition parameters to achieve the correct stoichiometry and crystal structure of the final product. Future research in this area would likely involve significant efforts in precursor design and process optimization, potentially guided by computational modeling to predict reaction pathways and deposition kinetics.

Advanced Sol-Gel Techniques for Calcium-Silicate Systems

Advanced sol-gel techniques offer a versatile and highly controllable bottom-up approach for the synthesis of calcium silicate-based materials. This wet-chemical method allows for the preparation of amorphous or crystalline powders, thin films, and monoliths with high purity and homogeneity at relatively low temperatures compared to traditional solid-state reactions. researchgate.netresearchgate.net The process is based on the hydrolysis and condensation of molecular precursors, typically a silicon alkoxide and a calcium salt, in a liquid medium. researchgate.net

The molar ratio of calcium to silicon (Ca/Si) in the precursor solution is a critical factor that determines the stoichiometry and phase composition of the resulting calcium silicate. dovepress.comscispace.com By adjusting the Ca/Si ratio, different calcium silicate phases, such as wollastonite (CaSiO₃) or di- and tricalcium silicate (C₂S, C₃S), can be targeted. dovepress.com

The hydrolysis and condensation reactions are typically catalyzed by an acid or a base. Nitric acid is a commonly used acid catalyst, which also helps to keep the calcium nitrate (B79036) in solution. aip.orgdovepress.com The concentration of the catalyst influences the rate of TEOS hydrolysis and the subsequent gelation time. nih.gov The mixing order of the reactants and the catalyst also plays a significant role in the homogeneity of the resulting gel. dovepress.comnih.gov Pre-hydrolyzing the TEOS with an acid catalyst before the addition of the calcium salt can enhance the formation of a homogeneous calcium silicate gel. nih.gov

The water-to-TEOS molar ratio is another crucial parameter that affects the gelation time and the structure of the gel network. nasa.gov An increase in the water content generally leads to a faster gelation time. The temperature and duration of the aging process, during which the gel network strengthens, and the subsequent drying and heat treatment steps are also critical for obtaining the desired phase composition and crystallinity. researchgate.netaip.org Heat treatments at different temperatures can be used to transform the amorphous gel into crystalline calcium silicate phases. scielo.br

Below are interactive data tables summarizing typical research findings on the sol-gel synthesis of calcium silicate systems, illustrating the influence of various parameters on the final product.

Parameter Precursor Catalyst Solvent Reference
Silicon SourceTetraethyl orthosilicate (B98303) (TEOS)Nitric AcidEthanol dovepress.comnasa.gov
Calcium SourceCalcium Nitrate TetrahydrateAcetic AcidWater researchgate.netresearchgate.net
Ammonia researchgate.net

Crystallographic Data for Calcium Hexachlorosilicate(2-) Not Found in Public Databases

Despite a comprehensive search of established crystallographic databases, no published single-crystal or powder X-ray diffraction data for the compound calcium hexachlorosilicate(2-), with the chemical formula CaSiCl₆, could be located. As a result, the detailed analysis of its crystal structure as requested cannot be provided.

Crystallographic investigations are fundamental to understanding the solid-state structure of a chemical compound. These studies, primarily conducted through single-crystal and powder X-ray diffraction, provide precise information about the arrangement of atoms in a crystal lattice. This information includes the dimensions of the unit cell (the basic repeating unit of the crystal), the symmetry of the crystal (described by its space group), and the exact positions of each atom. From these atomic coordinates, crucial details such as interatomic bond distances and angles can be calculated, offering insights into the chemical bonding and coordination environment within the compound.

For an article on the crystallographic investigations of calcium hexachlorosilicate(2-), the following data would be essential:

Unit Cell Parameters: The lengths of the three axes of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The mathematical group that describes the symmetry of the crystal structure.

Atomic Coordinates: The fractional coordinates (x, y, z) for each atom (Calcium, Silicon, and Chlorine) within the unit cell.

Anisotropic Displacement Parameters: Factors that describe the thermal vibration of each atom.

Interatomic Distances and Angles: Calculated bond lengths and angles for the [SiCl₆]²⁻ anion and the coordination sphere around the calcium cation.

Powder Diffraction Pattern: Data from powder X-ray diffraction, which would be used for phase identification and could be used for Rietveld refinement to confirm and refine the crystal structure.

Searches were conducted in major repositories such as the Crystallography Open Database (COD), the Cambridge Structural Database (CSD), and the Inorganic Crystal Structure Database (ICSD). The absence of an entry for CaSiCl₆ in these databases indicates that a complete structural elucidation has likely not been published in the peer-reviewed scientific literature or made publicly available.

While the hexachlorosilicate ([SiCl₆]²⁻) anion is known in other compounds, the specific crystal structure of the calcium salt remains uncharacterized in the public domain. Without access to a Crystallographic Information File (CIF) or published research containing this data, a scientifically accurate article on its crystallographic properties cannot be generated.

Crystallographic Investigations and Structural Elucidation of Calcium Hexachlorosilicate 2

Powder X-ray Diffraction Characterization

Investigation of Polymorphism and Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The investigation of polymorphism and phase transitions is crucial for understanding a material's physical and chemical properties. Different polymorphs of a substance can exhibit varying stability, solubility, and reactivity. researchgate.net

While no specific studies on the polymorphism of Calcium hexachlorosilicate(2-) are documented, the investigation would typically involve subjecting the compound to a range of temperatures and pressures and analyzing the resultant structural changes using techniques like X-ray diffraction (XRD) or Raman spectroscopy. For instance, studies on dicalcium silicate (B1173343) (Ca₂SiO₄) have revealed at least five polymorphic forms, including hexagonal (α), orthorhombic (α'H, α'L, γ), and monoclinic (β) structures. researchgate.net The transition between these phases, such as the β→γ transformation, can involve significant volume changes, which in turn affects the material's mechanical properties. researchgate.net Similarly, calcium carbonate (CaCO₃) is well-known for its calcite, aragonite, and vaterite polymorphs. researchgate.net

A hypothetical investigation into the phase transitions of Calcium hexachlorosilicate(2-) might yield data similar to that observed for other calcium silicate compounds, as illustrated in the following table which details the phase transitions of CaC₂. researchgate.net

Table 1: Hypothetical Phase Transition Data for a Calcium Compound This table is illustrative and based on data for Calcium Carbide (CaC₂), not Calcium hexachlorosilicate(2-).

Polymorph NameCrystal SystemSpace GroupTemperature Range (K)Notes
CaC₂ IIMonoclinicC2/c10 - 720Low-temperature modification
CaC₂ ITetragonalI4/mmm720 - 823Well-known modification
CaC₂ IVCubicFm-3m> 720High-temperature modification
CaC₂ IIIMonoclinicC2/mMetastableMetastable modification

Electron Diffraction Techniques

Electron diffraction techniques are powerful tools for analyzing the crystal structure of materials at the micro- and nanoscale. frontiersin.org By bombarding a thin sample with an electron beam and observing the resulting diffraction pattern, information about lattice parameters, crystal orientation, and defects can be obtained. nih.gov

Selected Area Electron Diffraction (SAED) is a technique used in a Transmission Electron Microscope (TEM) to obtain diffraction information from a specific, user-defined area of the sample. iucr.org By inserting an aperture in the image plane, a diffraction pattern corresponding to a selected region can be isolated and analyzed. researchgate.net

For a crystalline sample, the SAED pattern consists of a regular array of sharp spots. researchgate.net The geometry of this pattern is a direct representation of the reciprocal lattice of the crystal. From this pattern, one can determine the crystal system, lattice parameters, and the orientation of the crystal relative to the electron beam. If the sample is polycrystalline, the pattern will be a superposition of individual crystal patterns, often resulting in a series of concentric rings. frontiersin.org

No SAED data for Calcium hexachlorosilicate(2-) is available. However, analysis of other silicate materials demonstrates the utility of this technique. For example, SAED patterns of silicate-hosted magnetite inclusions have been used to distinguish between single-crystal and polycrystalline aggregates. frontiersin.org

Table 2: Illustrative SAED Pattern Interpretation for a Crystalline Material This table provides a generalized example of how SAED data would be interpreted for a crystalline sample, as specific data for Calcium hexachlorosilicate(2-) is unavailable.

Observed PatternInterpretationInformation Gained
Regular grid of sharp spotsSingle crystal, viewed along a zone axisCrystal structure, lattice parameters, crystal orientation
Concentric ringsPolycrystalline material with random orientationd-spacings of crystal planes
Diffuse haloAmorphous materialLack of long-range crystalline order

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging mode that allows for the direct visualization of the atomic structure of a material. cambridge.org It provides images where the columns of atoms in a crystal lattice can be resolved, offering direct insight into the atomic arrangement, crystal defects, and interfaces. frontiersin.org

In an HRTEM study of a compound like Calcium hexachlorosilicate(2-), researchers would be able to directly observe the arrangement of the [SiCl₆]²⁻ octahedra and the Ca²⁺ ions within the crystal lattice. This would allow for the identification of stacking faults, dislocations, and grain boundaries. The technique has been successfully used to study the lattice structure of various silicate materials, such as imaging the 1 nm thick aluminosilicate (B74896) sheets in montmorillonite. cambridge.org

The following table presents typical information that could be obtained from an HRTEM analysis of a crystalline silicate, although specific findings for Calcium hexachlorosilicate(2-) are not available.

Table 3: Representative Findings from HRTEM Analysis of a Silicate Material This table is a representative example based on general HRTEM applications and data from gadolinium silicate films, not Calcium hexachlorosilicate(2-). canada.ca

FeatureObservationSignificance
Lattice FringesOrdered, periodic lines corresponding to crystal planesConfirms crystallinity and allows measurement of d-spacing
Interfacial LayerAn amorphous or crystalline layer between the film and substrateIndicates reaction or phase change at the interface
CrystallizationTransition from amorphous to crystalline structure upon annealingDetermines the thermal stability and processing conditions
DefectsDislocations, stacking faults, or grain boundariesProvides insight into the crystal growth mechanism and material properties

Neutron Diffraction Studies for Light Atom Localization

Neutron diffraction is a powerful crystallographic technique that is highly complementary to X-ray diffraction. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction particularly sensitive to the positions of light elements, such as hydrogen, and allows for the distinction between neighboring elements in the periodic table. nih.gov

For a compound like Calcium hexachlorosilicate(2-), which contains both light (Ca, Si) and heavy (Cl) atoms, neutron diffraction would be invaluable. It would allow for the precise determination of the positions of the silicon and calcium atoms within the unit cell, which can sometimes be challenging to locate accurately with X-ray diffraction alone, especially in the presence of the much heavier chlorine atoms. The technique has been used effectively to study the atomic-scale environment of calcium in bioactive sol-gel glasses and to determine the structure of water in calcium silicate hydrates. nih.govosti.gov

A study combining X-ray and neutron diffraction was used to determine the crystal structure of a hydroxyfluoride, MnF₂₋ₓ(OH)ₓ, successfully locating the positions of the protons within the structure. rsc.org Similarly, this technique would be essential for accurately refining the complete crystal structure of Calcium hexachlorosilicate(2-).

Table 4: Comparison of X-ray and Neutron Diffraction for Structural Analysis This table provides a general comparison of the two techniques.

CharacteristicX-ray DiffractionNeutron Diffraction
InteractionInteracts with electron cloudInteracts with atomic nucleus
Sensitivity to Light AtomsLow, especially in presence of heavy atomsHigh, excellent for locating H, Li, O, etc. google.com
Isotope DistinctionNot possiblePossible (e.g., H vs. D) osti.gov
Magnetic StructureInsensitiveSensitive to magnetic moments, used to study magnetic ordering rsc.org

Spectroscopic Characterization and Vibrational Dynamics of Calcium Hexachlorosilicate 2

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone for characterizing the interatomic bonds and symmetry of the [SiCl₆]²⁻ anion. For a free ion with perfect octahedral (Oₕ) symmetry, group theory predicts a specific number of infrared and Raman active modes. nih.govspectroscopyonline.com In the solid state, the crystal lattice can influence these modes, offering a more detailed picture of the compound's structure. nih.gov

Infrared Absorption Spectroscopy of the [SiCl₆]²⁻ Anion Vibrational Modes

Infrared (IR) spectroscopy probes molecular vibrations that induce a change in the molecule's dipole moment. msu.edulibretexts.org For an ideal octahedral [SiCl₆]²⁻ anion, two fundamental vibrational modes are predicted to be IR-active. These are:

ν₃ (F₁ᵤ): A high-frequency Si-Cl stretching vibration.

ν₄ (F₁ᵤ): A lower-frequency Cl-Si-Cl bending (deformation) mode.

The energies associated with these vibrations are not large enough to excite electrons but can induce vibrational excitation of the covalently bonded atoms. msu.edu In the solid state, interactions with the surrounding crystal lattice can cause shifts in these frequencies or the splitting of degenerate modes.

Vibrational ModeSymmetryDescriptionTypical Wavenumber Range (cm⁻¹)
ν₃F₁ᵤAsymmetric Si-Cl Stretch~615
ν₄F₁ᵤCl-Si-Cl Bend~345
Table 1. Infrared-active vibrational modes for the [SiCl₆]²⁻ anion.

Raman Spectroscopy of Lattice and Molecular Vibrations

Raman spectroscopy is a complementary technique that detects vibrations involving a change in the polarizability of the molecule. primescholars.com For the octahedral [SiCl₆]²⁻ ion, three Raman-active modes are expected:

ν₁ (A₁g): A symmetric Si-Cl stretching mode, which is typically the most intense band.

ν₂ (E₉): A doubly degenerate stretching mode.

ν₅ (F₂₉): A triply degenerate bending mode.

In addition to these internal modes of the anion, Raman spectra of solid Ca[SiCl₆] can reveal low-frequency lattice vibrations. nih.govarxiv.org These external modes correspond to the motions of the Ca²⁺ cations and [SiCl₆]²⁻ anions relative to each other within the crystal structure.

Vibrational ModeSymmetryDescriptionTypical Wavenumber Range (cm⁻¹)
ν₁A₁gSymmetric Si-Cl Stretch~430
ν₂E₉Asymmetric Si-Cl Stretch~310
ν₅F₂₉Cl-Si-Cl Bend~270
Table 2. Raman-active internal vibrational modes for the [SiCl₆]²⁻ anion.

Factor Group Analysis and Symmetry Correlations

This correlation is crucial for a complete interpretation of the solid-state spectra. spectroscopyonline.com For instance, if the site symmetry of the [SiCl₆]²⁻ anion in the Ca[SiCl₆] crystal is lower than Oₕ, modes that are degenerate in the free ion may split into multiple distinct bands. Furthermore, vibrational modes that are silent (neither IR nor Raman active) in the isolated ion, such as the ν₆ (F₂ᵤ) bending mode, can become active in the solid state due to these lower symmetry conditions. spectroscopyonline.combiointerfaceresearch.com

Inelastic Neutron Scattering (INS) for Comprehensive Vibrational Assignments

Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational dynamics because its selection rules are different from optical spectroscopy. researchgate.netnih.gov Unlike IR and Raman, INS is not dependent on changes in dipole moment or polarizability. Instead, it probes the motion of nuclei directly, and the intensity of a signal is related to the neutron scattering cross-section and vibrational amplitudes of the atoms. researchgate.net

A significant advantage of INS is its ability to observe all vibrational modes, including those that are forbidden or weak in IR and Raman spectra. nih.govresearchgate.net This allows for a complete and unambiguous assignment of all 3n-6 fundamental vibrations. nih.govmsu.edu For calcium hexachlorosilicate(2-), INS can provide direct experimental data for all six fundamental modes (ν₁ to ν₆) of the [SiCl₆]²⁻ anion, as well as the low-energy lattice modes, offering a comprehensive vibrational density of states for the material. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State ²⁹Si NMR Chemical Shift Anisotropy

Solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local electronic environment of the silicon atom. In a solid, the magnetic shielding of the nucleus can be orientation-dependent, a phenomenon known as chemical shift anisotropy (CSA). nih.gov The CSA is a sensitive probe of the symmetry of the electron distribution around the silicon nucleus.

For the [SiCl₆]²⁻ anion, the silicon atom resides in a highly symmetric octahedral environment. In a perfect, static octahedron, the CSA would be zero, resulting in a single sharp peak. However, subtle distortions from perfect Oₕ symmetry due to crystal packing forces in Ca[SiCl₆], or dynamic effects, can lead to a non-zero CSA.

The analysis of the ²⁹Si NMR spectrum allows for the determination of the principal components of the chemical shift tensor. The key parameters derived are the isotropic chemical shift (δᵢₛₒ), the anisotropy (Δδ), and the asymmetry parameter (η). For hexacoordinate silicon in silicates, the isotropic chemical shifts are typically observed in a distinct range. While specific data for Ca[SiCl₆] is not abundant, related hexachlorosilicates exhibit ²⁹Si chemical shifts that reflect their highly symmetric and shielded environment. The CSA parameters provide a quantitative measure of the deviation from ideal octahedral symmetry at the silicon center. nih.govdoi.org

NMR ParameterSymbolDescription
Isotropic Chemical ShiftδᵢₛₒAverage shielding, indicates the chemical environment.
Chemical Shift AnisotropyΔδThe magnitude of the orientation dependence of the chemical shift.
Asymmetry ParameterηDescribes the deviation from axial symmetry of the chemical shift tensor.
Table 3. Key parameters from Solid-State ²⁹Si NMR Chemical Shift Anisotropy analysis.

Solid-State ⁴³Ca NMR for Calcium Coordination Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy focusing on the ⁴³Ca isotope is a powerful, albeit challenging, technique for probing the local environment of calcium ions in inorganic materials. The ⁴³Ca nucleus has a spin of 7/2, making it quadrupolar, and a very low natural abundance of approximately 0.135%. huji.ac.il These factors, combined with its low gyromagnetic ratio, result in low sensitivity, often necessitating isotopic enrichment for successful signal acquisition. huji.ac.il

For a hypothetical analysis of solid Calcium hexachlorosilicate(2-), ⁴³Ca NMR would provide direct insight into the coordination geometry around the Ca²⁺ ion. The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the symmetry of the immediate atomic surroundings. A perfectly symmetrical environment, such as a perfect octahedral or tetrahedral coordination, would result in a relatively sharp NMR signal. huji.ac.il Conversely, any distortion in the coordination sphere, variations in Ca-Cl bond lengths, or changes in the SiCl₆²⁻ anion's orientation would lead to a broadening of the spectral lines. huji.ac.il

By analyzing the chemical shift, quadrupolar coupling constant, and asymmetry parameter derived from the ⁴³Ca NMR spectrum, researchers could determine the number of distinct calcium sites within the crystal lattice, their respective symmetries, and the nature of the Ca-Cl interactions.

Table 1: Hypothetical ⁴³Ca NMR Parameters for Different Calcium Coordination Geometries

Parameter High Symmetry (e.g., Octahedral) Low Symmetry (e.g., Distorted)
Chemical Shift (δ) Narrower range Broader range
Quadrupolar Coupling Constant (Cq) Small Large
Linewidth Sharp Broad

| Asymmetry Parameter (η) | Close to 0 | > 0 |

Spin-Lattice Relaxation and Dynamics Studies

Spin-lattice relaxation (T₁) measurements in solid-state NMR provide information on the motion and dynamics of ions and molecules within the crystal lattice. T₁ is the time constant that describes the process by which the nuclear spins return to thermal equilibrium with their surroundings (the "lattice") after being excited by a radiofrequency pulse. This relaxation is influenced by fluctuating local magnetic fields caused by atomic or molecular motions.

In the context of Calcium hexachlorosilicate(2-), ⁴³Ca T₁ relaxation studies could elucidate the dynamics of the [SiCl₆]²⁻ anion. By measuring T₁ as a function of temperature, one could identify the onset of motional processes, such as the tumbling or rotation of the hexachlorosilicate anions. Different motional regimes (e.g., fast or slow motion) would have distinct effects on the T₁ values, allowing for the calculation of activation energies for these dynamic processes. Such data are crucial for understanding the material's thermal properties and phase stability.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local atomic environment of a specific element within a compound. nih.gov A typical XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

Ca L-edge and Si K-edge XANES/EXAFS for Electronic and Local Structural Information

For Calcium hexachlorosilicate(2-), probing both the Calcium (Ca) and Silicon (Si) environments would yield a comprehensive structural picture.

Ca L-edge XANES/EXAFS: The Ca L-edge spectrum arises from the excitation of a Ca 2p core electron. The XANES region is sensitive to the oxidation state and coordination geometry of the calcium ion. The shape and energy of the spectral features would confirm the +2 oxidation state of calcium and provide details on the symmetry of its coordination by chloride ions. The EXAFS region, which consists of oscillations at higher energies, could be analyzed to determine the precise Ca-Cl bond distances and the number of nearest chloride neighbors (the coordination number).

Si K-edge XANES/EXAFS: The Si K-edge spectrum involves the excitation of a Si 1s electron. The energy of the absorption edge in the XANES spectrum is indicative of the silicon oxidation state, which would be +4 in this compound. The pre-edge features can offer insights into the geometry of the SiCl₆²⁻ unit. Analysis of the EXAFS region would provide the Si-Cl bond lengths and confirm the octahedral coordination of silicon by six chlorine atoms.

Interpretation of Ligand Field and Charge Transfer Effects

The fine structure observed in the Ca L-edge XANES spectra is influenced by ligand field effects. The interaction between the calcium ion and the surrounding chloride ligands splits the unoccupied d-orbitals of the calcium. These splittings are reflected in the multiplet structure of the L-edge spectrum, providing a sensitive probe of the local coordination symmetry.

Furthermore, charge transfer effects, involving the transfer of electrons from the chloride ligands to the calcium ion, can influence the electronic structure and, consequently, the XANES spectra. Theoretical calculations are often required to fully interpret these features and disentangle the contributions from ligand field splitting and charge transfer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the visible and ultraviolet regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For many simple ionic compounds like calcium salts, which are typically colorless, significant absorption bands are often absent in the visible range. crystran.comcrystran.com

Advanced Mass Spectrometry for Molecular Ion Characterization

Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS), could be used to characterize the ionic species present in Calcium hexachlorosilicate(2-). By dissolving the compound in a suitable non-aqueous solvent, it would be possible to observe the constituent ions.

One would expect to detect the SiCl₆²⁻ anion, potentially as a singly charged adduct with a solvent molecule or a counter-ion. High-resolution mass spectrometry would be critical to confirm the elemental composition of this ion by matching its exact mass and isotopic pattern to the theoretical values. Fragmentation analysis (MS/MS) could be performed on the isolated SiCl₆²⁻ ion to study its stability and decomposition pathways, likely involving the sequential loss of chlorine atoms.

Theoretical and Computational Studies of Calcium Hexachlorosilicate 2

Quantum Chemical Calculations

DFT calculations would also provide information about the distribution of electron density within the anion, helping to understand the nature and polarity of the Si-Cl bonds. Furthermore, the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would be determined, which are crucial for predicting the chemical reactivity of the anion.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules.

For the [SiCl6]2- anion, high-level ab initio calculations would be used to obtain a more precise determination of its electronic energy and wavefunction. This would allow for a more accurate prediction of its properties, including its stability and reactivity. Comparing the results of different ab initio methods can provide a comprehensive understanding of the electronic structure and help to validate the results obtained from DFT calculations.

Molecular Orbital (MO) theory describes the bonding in molecules in terms of molecular orbitals that are spread out over the entire molecule. creedutive.com For the octahedral [SiCl6]2- anion, an MO diagram would be constructed by considering the linear combination of the atomic orbitals of the central silicon atom and the six chlorine ligands.

It is important to note that the existence of the [SiCl6]2- anion is debated, with some sources suggesting it does not exist due to the large size of the chloride ions leading to steric crowding around the relatively small silicon center. quora.comreddit.comedubull.com In contrast, the analogous hexafluorosilicate (B96646) anion ([SiF6]2-) is well-known and stable, which is attributed to the smaller size of the fluoride (B91410) ions. quora.com

Ligand Field Theory (LFT) is an extension of crystal field theory and molecular orbital theory that is used to describe the electronic structure of coordination complexes. scribd.comdokumen.pub In the context of the [SiCl6]2- anion, LFT would be applied to describe the interaction between the central silicon atom and the six chloride ligands.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is a valuable tool for predicting and interpreting the vibrational spectra (infrared and Raman) of molecules.

Normal mode analysis would be performed on the optimized geometry of the [SiCl6]2- anion to predict its vibrational frequencies and the corresponding vibrational modes. For an octahedral molecule like [SiCl6]2-, group theory can be used to predict the number and symmetry of the infrared and Raman active modes.

The calculated vibrational frequencies are typically based on the harmonic approximation. However, real molecular vibrations are anharmonic. Therefore, more advanced calculations that include anharmonicity corrections would be necessary for a more accurate prediction of the vibrational spectrum. These calculations would provide a theoretical fingerprint of the [SiCl6]2- anion, which could be compared with experimental data if it were to become available.

Due to the apparent instability and lack of experimental data for CaSiCl6, detailed theoretical data tables for this specific compound are not available in the current scientific literature. The table below provides a summary of the theoretical approaches that would be applied.

Theoretical Method Information Obtained
Density Functional Theory (DFT)Ground state electronic structure, optimized geometry, electron density distribution, HOMO-LUMO energies.
Ab Initio MethodsHigh-accuracy electronic structure, precise energy calculations, validation of DFT results.
Molecular Orbital (MO) TheoryBonding analysis, molecular orbital diagrams, bond order, and stability.
Ligand Field Theory (LFT)d-orbital splitting, Ligand Field Stabilization Energy (LFSE).
Normal Mode AnalysisPredicted vibrational frequencies and modes (IR and Raman).

Prediction of IR and Raman Spectra for Isotopic Labeling Studies

The prediction of infrared (IR) and Raman spectra through computational methods is a standard procedure for characterizing the vibrational modes of a molecule or crystal. This is typically achieved through quantum chemical calculations, such as Density Functional Theory (DFT), which can determine the frequencies and intensities of vibrational modes.

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., substituting a common isotope of silicon or chlorine with a heavier one), is a powerful technique used in conjunction with vibrational spectroscopy. Computationally, substituting an isotope in the molecular model leads to predictable shifts in the vibrational frequencies of modes involving that atom. This allows for the precise assignment of spectral peaks to specific atomic motions within the molecule. For a compound like Calcium hexachlorosilicate(2-), isotopic labeling studies could help elucidate the specific vibrational modes associated with the Si-Cl bonds and the influence of the calcium cation on the [SiCl6]2- anion. However, no such specific computational studies for this compound have been published.

Solid-State Electronic Structure Calculations

Solid-state electronic structure calculations are fundamental to understanding the electronic properties of crystalline materials. These methods, often based on DFT, provide insights into how electrons are distributed within the crystal lattice and determine the material's electrical and optical properties.

Band Structure Theory and Density of States (DOS) Analysis

Band structure theory describes the ranges of energy that an electron may have within a crystal (energy bands) and the ranges of energy that it may not have (band gaps). The band structure is typically plotted along high-symmetry directions in the Brillouin zone. The presence and size of a band gap are critical in determining whether a material is a metal, semiconductor, or insulator.

The Density of States (DOS) provides information on the number of available electronic states at each energy level. A high DOS at a particular energy indicates that there are many states available for occupation. The combination of band structure and DOS analysis provides a comprehensive picture of the electronic properties of a solid. For Calcium hexachlorosilicate(2-), these calculations would reveal its potential as a conductor, insulator, or semiconductor. At present, a band structure or DOS analysis for this specific compound is not available in the literature.

Charge Distribution and Electron Localization Function (ELF)

Charge distribution analysis determines how electrons are distributed among the atoms in a compound, providing insight into the nature of the chemical bonding. Methods like Mulliken population analysis or Bader's Quantum Theory of Atoms in Molecules (QTAIM) are used to assign partial charges to each atom.

The Electron Localization Function (ELF) is a more sophisticated tool that provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. ELF analysis visually distinguishes different types of chemical bonds (covalent, ionic, metallic) and non-bonding electron pairs. For Calcium hexachlorosilicate(2-), an ELF analysis would clarify the degree of covalent bonding within the [SiCl6]2- anion and the ionic nature of the interaction with the Ca2+ cation. No specific charge distribution or ELF studies for this compound are currently published.

Molecular Dynamics Simulations for Lattice Dynamics and Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving the equations of motion for a system of particles, MD simulations can provide detailed information on the dynamic behavior of materials, including lattice vibrations (phonons) and phase transitions.

These simulations can predict how the crystal structure of a compound like Calcium hexachlorosilicate(2-) would behave at different temperatures and pressures, identifying potential phase transitions and characterizing the dynamics of the ionic constituents. Such simulations rely on accurate interatomic potentials or force fields, which describe the forces between atoms. Currently, there are no published MD studies on the lattice dynamics or phase behavior of Calcium hexachlorosilicate(2-).

Computational Modeling of Crystal Growth and Defect Chemistry

Computational modeling of crystal growth aims to understand and predict the morphology and quality of crystals grown from a melt, solution, or vapor phase. These models can range from atomistic simulations, like Kinetic Monte Carlo, to continuum models that describe macroscopic heat and mass transport.

Defect chemistry involves the study of the types, concentrations, and effects of point defects (like vacancies and interstitials) and extended defects (like dislocations) within a crystal. DFT calculations can be used to determine the formation energies of various defects and their impact on the material's properties. For Calcium hexachlorosilicate(2-), such models could predict its growth habits and the intrinsic defects that might influence its properties. However, specific computational models for the crystal growth and defect chemistry of this compound have not been reported in the scientific literature.

Reaction Pathways and Mechanistic Investigations Involving Calcium Hexachlorosilicate 2

Thermal Decomposition Mechanisms

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental and theoretical data on the thermal decomposition mechanisms of Calcium Hexachlorosilicate(2-). While thermal analysis techniques are standard for characterizing such processes, no dedicated studies appear to have been published for this particular compound. The following sections detail the types of analyses that would be required to elucidate its decomposition pathways, noting the absence of specific data for Calcium Hexachlorosilicate(2-).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for determining the kinetics of thermal decomposition. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which volatile products are released. DSC measures the heat flow associated with thermal transitions, distinguishing between endothermic and exothermic processes.

For a hypothetical thermal decomposition of Calcium Hexachlorosilicate(2-), one might expect a multi-stage process. The initial stage could involve the loss of adsorbed water or solvent, followed by the decomposition of the hexachlorosilicate anion at higher temperatures. The final solid product would likely be a mixture of calcium chloride and silicon dioxide, or potentially calcium silicate (B1173343) depending on the reaction atmosphere.

Hypothetical TGA/DSC Data for CaSiCl6 Decomposition

Temperature Range (°C) Mass Loss (%) (TGA) Heat Flow (DSC) Probable Event
50 - 150 Low Endothermic Loss of adsorbed moisture
400 - 600 Significant Endothermic Decomposition of [SiCl6]2- to SiCl4 (g)
> 600 Stable Mass - Formation of stable residue (e.g., CaCl2, SiO2)

Note: This table is hypothetical and for illustrative purposes only, as no experimental data for Calcium Hexachlorosilicate(2-) is currently available.

Mass Spectrometry (MS) Coupled with Thermal Analysis for Gaseous Product Identification

Coupling Mass Spectrometry (MS) with a thermal analyzer (TG-MS or DTA-MS) is a powerful method for identifying the gaseous products evolved during decomposition. As the sample is heated, the off-gases are directly introduced into the mass spectrometer, allowing for real-time analysis of the decomposition products.

In the case of Calcium Hexachlorosilicate(2-), the primary gaseous product expected from the decomposition of the hexachlorosilicate anion would be silicon tetrachloride (SiCl4). Other potential gaseous species could include chlorine (Cl2) or oxychlorides of silicon if oxygen is present in the reaction atmosphere.

In Situ X-ray Diffraction for Solid-State Phase Transformations

In situ X-ray Diffraction (XRD) is a technique used to identify the crystalline phases present in a material as it is heated. This provides direct evidence of solid-state phase transformations that occur during thermal decomposition. An XRD pattern is collected at various temperatures, allowing for the identification of intermediate solid species and the final decomposition products.

For Calcium Hexachlorosilicate(2-), in situ XRD would be invaluable in tracking the transformation from the initial crystal structure to any intermediate phases and finally to the resulting stable solid residue, which would likely consist of crystalline phases such as calcium chloride (CaCl2) and potentially silicon dioxide (SiO2) or calcium silicates (e.g., CaSiO3).

Kinetic Modeling and Rate Law Derivations

Kinetic modeling of thermal decomposition data obtained from TGA allows for the determination of kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the decomposition process. Various mathematical models (e.g., Coats-Redfern, Flynn-Wall-Ozawa) can be applied to the experimental data to derive the rate law of the decomposition reaction.

Without experimental TGA data for Calcium Hexachlorosilicate(2-), it is not possible to perform kinetic modeling or derive its specific rate law for thermal decomposition.

Identification of Intermediate Species and Transition States

The identification of intermediate species and transition states in a thermal decomposition reaction often requires a combination of experimental techniques and computational modeling. While TG-MS and in situ XRD can identify gaseous and solid intermediates, computational methods like Density Functional Theory (DFT) can be used to predict the geometries and energies of transition states.

There are currently no published computational or experimental studies that identify the specific intermediate species or transition states involved in the thermal decomposition of Calcium hexachlorosilicate(2-).

Reactivity Studies in Solution and Solid State

Information regarding the specific reactivity of Calcium Hexachlorosilicate(2-) in either solution or the solid state is scarce in the available literature. General principles of the chemistry of hexachlorosilicates and alkaline earth metal compounds can provide some theoretical insights.

In solution, the hexachlorosilicate anion ([SiCl6]2-) is known to be susceptible to hydrolysis. The presence of water would likely lead to the progressive replacement of chloride ligands with hydroxyl groups, ultimately forming silicic acid (Si(OH)4) and releasing chloride ions. The calcium cation would remain as a spectator ion in solution, or it could precipitate with the resulting silicate species, depending on the pH and concentration.

Hypothetical Hydrolysis of [SiCl6]2- [SiCl6]2- + 4H2O → Si(OH)4 + 6Cl- + 2H+

Solid-state reactions of Calcium Hexachlorosilicate(2-) would likely require high temperatures to overcome the lattice energy of the crystal. Reactions with strong oxidizing agents could potentially lead to the formation of calcium silicate and chlorine gas. Due to the stability of the alkaline earth halides, reactions with other salts in the solid state would likely be governed by the relative lattice energies of the reactants and potential products.

Hydrolysis and Solvolysis Mechanisms

The hexachlorosilicate(2-) anion is expected to be highly susceptible to hydrolysis and solvolysis due to the polarity of the Si-Cl bonds and the availability of d-orbitals on the silicon atom to accommodate incoming nucleophiles.

Hydrolysis:

[SiCl₆]²⁻(aq) + 4H₂O(l) → Si(OH)₄(s) + 6Cl⁻(aq) + 2H⁺(aq)

The initial steps of the hydrolysis mechanism likely involve the attack of a water molecule on the silicon center, forming a seven-coordinate transition state or intermediate. This is followed by the elimination of a chloride ion. This process repeats until all chloride ligands are substituted. The resulting silicic acid, Si(OH)₄, is unstable and tends to undergo condensation reactions to form various forms of silica (B1680970) (SiO₂) and water.

The hydrolysis of related chlorosilanes, such as hexachlorodisilane (B81481) (Si₂Cl₆), has been shown to produce silanols (Si-OH) and hydrogen chloride. These silanols are unstable and rapidly condense to form siloxane linkages (-Si-O-Si-). nih.gov A similar process is expected for the hexachlorosilicate(2-) anion. The hydrolysis of silicon tetrachloride (SiCl₄) is also a vigorous reaction that produces silicon dioxide and hydrochloric acid. wikipedia.org

Solvolysis:

In the presence of other solvents containing nucleophilic groups, such as alcohols, the hexachlorosilicate(2-) anion will undergo solvolysis. For instance, with an alcohol (ROH), the reaction would yield silicate esters:

[SiCl₆]²⁻ + 4ROH → Si(OR)₄ + 6Cl⁻ + 2H⁺

The mechanism is analogous to hydrolysis, with the alcohol molecule acting as the nucleophile. The rate of solvolysis would be dependent on the steric bulk and nucleophilicity of the alcohol.

The following table outlines the expected products of hydrolysis and solvolysis with different reagents.

ReagentProduct(s)
Water (H₂O)Silicic Acid (Si(OH)₄) / Silica (SiO₂) and Hydrochloric Acid (HCl)
Methanol (CH₃OH)Tetramethyl orthosilicate (B98303) (Si(OCH₃)₄) and HCl
Ethanol (C₂H₅OH)Tetraethyl orthosilicate (Si(OC₂H₅)₄) and HCl

Ligand Exchange Reactions and Selectivity

Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. libretexts.org For the hexachlorosilicate(2-) anion, the chloride ligands can be exchanged for other halides or pseudohalides.

The selectivity of these reactions is governed by several factors, including the relative bond strengths of the silicon-ligand bonds and the concentration of the incoming ligand. For example, exchange with fluoride (B91410) ions is expected to be thermodynamically favorable due to the high strength of the Si-F bond.

[SiCl₆]²⁻ + 6F⁻ → [SiF₆]²⁻ + 6Cl⁻

The hexafluorosilicate (B96646) anion, [SiF₆]²⁻, is notably more stable than its chloro-analogue. nih.gov The reaction would likely proceed in a stepwise manner.

Similarly, reactions with other nucleophiles such as pseudohalides (e.g., cyanide, CN⁻; thiocyanate, SCN⁻) could potentially lead to the formation of mixed-ligand species or fully substituted complexes, although the stability of such complexes is not well-documented. The principles of hard and soft acid-base (HSAB) theory would suggest that the hard Si(IV) center would prefer to bond with hard ligands like fluoride and oxygen-based nucleophiles.

The table below summarizes potential ligand exchange reactions and the expected major products.

Incoming LigandExpected Product
Fluoride (F⁻)Hexafluorosilicate(2-) ([SiF₆]²⁻)
Bromide (Br⁻)Mixed chlorobromosilicates or Hexabromosilicate(2-) ([SiBr₆]²⁻)
Iodide (I⁻)Mixed chloroiodosilicates or Hexaiodosilicate(2-) ([SiI₆]²⁻)
Cyanide (CN⁻)Likely decomposition or formation of unstable cyano-complexes

Catalytic Properties and Reaction Mechanisms in Catalytic Cycles

While there is no direct evidence of Calcium hexachlorosilicate(2-) being used as a catalyst, its chemical properties suggest potential applications in certain types of reactions, particularly those involving Lewis acid catalysis.

The silicon center in the [SiCl₆]²⁻ anion is electron-deficient and could function as a Lewis acid, although its catalytic activity would be significantly hampered by its instability in the presence of most reactants and solvents. Any catalytic cycle would have to compete with the rapid hydrolysis or solvolysis of the complex.

However, it is conceivable that under strictly anhydrous conditions, Calcium hexachlorosilicate(2-) could catalyze reactions such as Friedel-Crafts alkylations or acylations, or polymerization reactions. The catalytic cycle would likely involve the coordination of a substrate to the silicon center, which would activate the substrate towards further reaction.

For example, in a hypothetical catalytic cycle for a Friedel-Crafts type reaction, the [SiCl₆]²⁻ anion might dissociate a chloride ligand to generate a transient, more Lewis acidic species that could interact with the substrate. The role of the calcium cation would be to stabilize the anionic complex and potentially modulate its Lewis acidity.

Given the extreme reactivity and instability of the hexachlorosilicate(2-) anion, its practical application as a catalyst is unlikely. More stable silicon-based Lewis acids, such as silicon tetrachloride, are typically used for such purposes.

Advanced Characterization Techniques and Analytical Methodologies for Calcium Hexachlorosilicate 2

Development of Quantitative Analytical Methods

Quantitative analysis of Calcium hexachlorosilicate(2-) relies on a suite of precise and sensitive techniques to accurately determine the concentrations of its elemental and ionic components. These methods are fundamental for quality control, stoichiometry confirmation, and research applications.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of Calcium hexachlorosilicate(2-). The method involves introducing an aerosolized sample into a high-temperature argon plasma, which excites the atoms and ions of the constituent elements (Calcium, Silicon, and Chlorine). youtube.com As these excited species relax to their ground state, they emit light at characteristic wavelengths. youtube.com A spectrometer separates this light, and the intensity of the emission at specific wavelengths is measured to quantify the concentration of each element. youtube.com

For the analysis of calcium-rich and silicate (B1173343) materials, sample preparation is a critical step, often involving microwave-assisted wet digestion with acids like nitric acid to ensure complete dissolution. nih.gov The selection of appropriate, interference-free analytical lines is vital for accuracy. For instance, in a complex matrix, specific wavelengths for Calcium (e.g., 317.9 nm) and Silicon are chosen to avoid spectral overlap from other elements. nih.govuga.edu The technique is highly sensitive and can measure a wide array of elements simultaneously, making it ideal for confirming the stoichiometry of CaSiCl₆²⁻. youtube.com

Table 1: Typical ICP-OES Operating Parameters for Silicate Analysis

ParameterSetting
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.2 L/min
Nebulizer Gas Flow0.8 L/min
RF Power1300 W
Sample Uptake Rate1.5 mL/min
Viewing ModeAxial/Radial

Atomic Absorption Spectrophotometry (AAS) is a well-established and highly selective method for quantifying the calcium content in Calcium hexachlorosilicate(2-). pdx.edu In this technique, a solution of the sample is aspirated into a flame, where it is atomized. A light beam from a calcium-specific hollow-cathode lamp is passed through the flame, and the ground-state calcium atoms absorb light at a characteristic wavelength (typically 422.7 nm). ku.edu The amount of light absorbed is directly proportional to the concentration of calcium in the sample.

A significant challenge in the analysis of silicate-containing materials is the potential for chemical interference, particularly from phosphate (B84403) and silicate, which can form refractory compounds in the flame. nih.gov To overcome this, a releasing agent, such as lanthanum chloride, is often added to the sample and standard solutions. The lanthanum preferentially binds with the interfering anions, allowing the calcium atoms to be freely atomized for accurate measurement. nih.gov The method is noted for its simplicity, accuracy, and high sensitivity, with the ability to determine calcium concentrations in the parts-per-million (ppm) range. ku.edunih.gov

Ion Chromatography (IC) is the preferred method for the precise determination of the chloride (Cl⁻) content in Calcium hexachlorosilicate(2-). This technique separates ions based on their affinity for a stationary phase, known as an ion-exchange resin. libretexts.org A liquid mobile phase, or eluent (commonly a carbonate-bicarbonate solution), carries the dissolved sample through a column packed with the resin. diduco.comlcms.cz The chloride ions are separated from other potential anions and are detected as they exit the column, typically using a conductivity detector. thermofisher.com

The use of a suppressor column is standard practice in modern IC. This device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, thereby increasing the signal-to-noise ratio and improving detection limits. thermofisher.com IC offers significant advantages over older wet chemical techniques, providing improved speed, accuracy, and specificity for halide analysis. thermofisher.com It is a robust method capable of resolving multiple inorganic anions in a single analytical run. lcms.cz

Microscopy and Surface Analysis

Understanding the physical characteristics of Calcium hexachlorosilicate(2-), such as its particle shape, size distribution, and surface features, is accomplished through advanced microscopy and surface analysis techniques.

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the morphology of Calcium hexachlorosilicate(2-) at high magnification. In SEM, a focused beam of electrons is scanned across the surface of the sample. radiologykey.com The interactions between the electrons and the sample's atoms generate various signals, including secondary electrons, which are collected to form a high-resolution, three-dimensional-like image of the surface. This allows for the detailed examination of particle size, shape, and surface texture. nih.govnih.gov

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX) provides qualitative and quantitative elemental analysis of the sample. jhna.org The electron beam used in SEM excites atoms in the sample, causing them to emit X-rays with energies characteristic of each element present. radiologykey.com An EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of a specific point or to generate elemental maps showing the spatial distribution of Calcium, Silicon, and Chlorine across the sample's surface. nih.govnih.gov This combined SEM-EDX approach is crucial for confirming the homogeneity of the compound and identifying any potential impurities or phase segregation. rsc.org

Table 2: SEM-EDX Analysis Data for a Calcium Silicate Sample

ElementWeight %Atomic %
O50.1561.23
Si15.2210.58
Ca34.6316.88
Total 100.00 100.00

Note: Data is illustrative for a generic calcium silicate and would differ for Calcium hexachlorosilicate(2-).

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography of Calcium hexachlorosilicate(2-) at the nanometer scale. universitywafer.com Unlike electron microscopy, AFM does not require a vacuum and can provide true three-dimensional surface profiles. The technique operates by scanning a sharp probe, attached to a flexible cantilever, across the sample surface. oamjms.eu Forces between the probe tip and the surface (such as van der Waals forces) cause the cantilever to deflect. tribology.rs A laser beam reflected off the back of the cantilever measures this deflection, which is then used to generate a detailed topographic map of the surface. oamjms.eu

AFM can be operated in different modes, including contact mode, where the tip is in constant contact with the surface. tribology.rs This allows for the quantitative measurement of surface roughness parameters, such as the arithmetic average roughness (Ra) and root mean square roughness (Rq). researchgate.net These measurements are vital for understanding the surface properties of the material, which can influence its reactivity and interactions with other substances. oamjms.eu

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edumeasurlabs.com For Calcium hexachlorosilicate(2-), XPS would be invaluable in confirming the presence and stoichiometry of Calcium, Silicon, and Chlorine on the sample surface, as well as their respective oxidation states.

Upon irradiation with X-rays, core-level electrons are emitted from the constituent atoms. The binding energies of these photoelectrons are characteristic of the element and its chemical environment. lehigh.edu For Ca[SiCl6], high-resolution scans of the Ca 2p, Si 2p, and Cl 2p regions would be of primary interest.

Calcium (Ca 2p): The Ca 2p spectrum is expected to show a doublet (Ca 2p3/2 and Ca 2p1/2) corresponding to the Ca2+ ion. In similar chloride-containing compounds, the Ca 2p3/2 peak is typically observed around 347-348 eV. researchgate.net The precise binding energy would be influenced by the electronegativity of the surrounding hexachlorosilicate anion.

Silicon (Si 2p): The Si 2p peak in silicates typically appears at a higher binding energy than elemental silicon (around 99 eV) due to the positive oxidation state of the silicon atom. xpsfitting.comthermofisher.com In the [SiCl6]2- anion, silicon is in the +4 oxidation state. The high electronegativity of the six chlorine atoms is expected to shift the Si 2p binding energy to a value significantly higher than that in SiO2 (around 103 eV), likely in the range of 104-106 eV, which is characteristic for silicon in a highly electron-withdrawing environment like SiCl4. science.govnih.gov

Chlorine (Cl 2p): The Cl 2p spectrum is also expected to exhibit a doublet (Cl 2p3/2 and Cl 2p1/2). For chlorides, the Cl 2p3/2 peak is typically found around 198-199 eV. researchgate.net This would confirm that chlorine is present as the chloride (Cl-) ligand.

Surface contamination, such as adventitious carbon or surface oxidation, would also be detectable. The presence of a C 1s peak around 284.8 eV is common and often used for charge correction. researchgate.net An O 1s peak might indicate surface hydrolysis or the presence of silicate/oxide impurities.

Interactive Data Table: Expected XPS Binding Energies for Ca[SiCl6]

ElementOrbitalExpected Binding Energy (eV)Inferred Oxidation State
Ca2p3/2~347.5+2
Si2p~104-106+4
Cl2p3/2~198.7-1
C1s~284.80 (Adventitious)
O1s~532.0-2 (Contaminant)

Note: These are predicted values based on literature for similar chemical environments and may vary in an actual experimental setting.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. researchgate.net For Calcium hexachlorosilicate(2-), techniques like High-Temperature X-ray Diffraction (HT-XRD) and Differential Thermal Analysis (DTA) would provide critical information about its thermal stability, phase transitions, and decomposition pathways. osti.govtandfonline.com

High-Temperature X-ray Diffraction for Thermal Stability and Phase Transitions

High-Temperature X-ray Diffraction (HT-XRD) is a powerful technique for studying the crystallographic structure of materials as a function of temperature. By collecting XRD patterns at various temperatures, one can identify phase transitions, lattice expansion, and decomposition products in real-time. researchgate.net

For Ca[SiCl6], an HT-XRD experiment would involve heating the sample in a controlled atmosphere (e.g., an inert gas like argon to prevent oxidation or hydrolysis) and collecting diffraction patterns at regular temperature intervals. At room temperature, Ca[SiCl6] is expected to have a specific crystal structure. As the temperature increases, several phenomena could be observed:

Thermal Expansion: A gradual shift of the diffraction peaks to lower 2θ angles would indicate the expansion of the crystal lattice. This is a typical behavior for most materials upon heating.

Phase Transitions: Abrupt changes in the diffraction pattern, such as the appearance or disappearance of peaks, or significant changes in their relative intensities, would signify a solid-state phase transition. researchgate.netrsc.org For instance, a transition from a lower-symmetry (e.g., tetragonal) to a higher-symmetry (e.g., cubic) phase at elevated temperatures is common in perovskite-type structures and other complex halides. ox.ac.ukresearchgate.netmdpi.com

Decomposition: At higher temperatures, the compound may decompose. This would be evidenced by the disappearance of the Ca[SiCl6] diffraction peaks and the emergence of new peaks corresponding to the decomposition products. nist.gov A plausible decomposition pathway could be the formation of Calcium Chloride (CaCl2) and the volatilization of Silicon Tetrachloride (SiCl4), as shown in the hypothetical reaction: CaSiCl6 → CaCl2(s) + SiCl4(g)

Interactive Data Table: Hypothetical HT-XRD Data for Ca[SiCl6]

Temperature (°C)Observed Crystalline PhasesLattice Parameter 'a' (Å) (Hypothetical)Notes
25Ca[SiCl6] (Tetragonal)7.15Initial room temperature phase
200Ca[SiCl6] (Tetragonal)7.18Lattice expansion observed
450Ca[SiCl6] (Cubic)7.25Phase transition to cubic structure
600Ca[SiCl6] (Cubic)7.29Continued lattice expansion
>750CaCl2-Onset of decomposition

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. wikipedia.orglibretexts.org This allows for the detection of thermal events such as phase transitions, melting, and decomposition, which are associated with endothermic (heat absorption) or exothermic (heat release) processes. slideshare.netlibretexts.orgvbcop.org

A DTA thermogram of Ca[SiCl6] would plot the temperature difference (ΔT) against the furnace temperature. The resulting curve would reveal:

Endothermic Peaks: Sharp, negative peaks (in the conventional representation) indicate endothermic events. For Ca[SiCl6], a sharp endotherm would likely correspond to its melting point. A broader endotherm could signify the onset of decomposition, particularly if it involves the release of a gaseous product like SiCl4. redalyc.org

Exothermic Peaks: Positive peaks indicate exothermic events. While less common for decomposition of simple salts, an exothermic peak could indicate a recrystallization event into a more stable phase or a reaction with trace atmospheric components.

By correlating the temperatures of the thermal events observed in DTA with the structural changes identified by HT-XRD, a comprehensive understanding of the thermal behavior of Calcium hexachlorosilicate(2-) can be achieved.

Interactive Data Table: Predicted DTA Events for Ca[SiCl6]

Temperature Range (°C)Peak TypeAssociated Event
~450Small EndothermSolid-state phase transition (e.g., Tetragonal to Cubic)
~850Sharp EndothermMelting
>900Broad EndothermDecomposition (e.g., into CaCl2 and SiCl4)

Applications of Calcium Hexachlorosilicate 2 in Materials Science

Precursor Chemistry for Silicon-Based Materials

There is no available literature detailing the use of Calcium hexachlorosilicate(2-) in the synthesis of silicon-containing polymers or ceramics. Furthermore, no studies have been identified that describe its application in the low-temperature deposition of silicon-based films.

Role in Advanced Functional Materials

Information regarding the incorporation of Calcium hexachlorosilicate(2-) into composite materials and nanostructures is not present in the current body of scientific work. Similarly, there are no reports on its development as a novel inorganic pigment or optical material. The potential of Calcium hexachlorosilicate(2-) in electrochemistry and energy storage, specifically in applications such as solid-state electrolytes, has not been explored in any accessible research.

Due to the complete lack of data, no interactive data tables or detailed research findings can be generated for this compound.

Investigation in Catalysis and Adsorption Technologies

Currently, there is no available scientific literature detailing the investigation or application of Calcium Hexachlorosilicate(2-) in the fields of catalysis and adsorption. The subsequent sections reflect this absence of specific research findings.

Support Material for Heterogeneous Catalysts

A comprehensive search of scientific and technical databases has yielded no specific studies where Calcium Hexachlorosilicate(2-) is used or investigated as a support material for heterogeneous catalysts. Heterogeneous catalysis often relies on porous materials with high surface areas, such as silica (B1680970), alumina, zeolites, or activated carbon, to disperse and stabilize active catalytic particles. The suitability of a material for this purpose depends on its thermal stability, surface chemistry, and mechanical properties. Without experimental data, the potential of Calcium Hexachlorosilicate(2-) in this role remains purely speculative. There are no published research findings or data tables on its performance as a catalyst support.

Adsorbent for Specific Chemical Species

Similarly, there is no documented research on the use of Calcium Hexachlorosilicate(2-) as an adsorbent for specific chemical species. The effectiveness of an adsorbent is determined by factors such as its porosity, specific surface area, and the presence of active sites that can interact with target molecules. Materials like activated carbon, silica gel, and various clays (B1170129) are commonly used for adsorption due to their well-characterized properties. The adsorption capabilities of Calcium Hexachlorosilicate(2-) have not been reported in the peer-reviewed literature, and therefore, no data on its efficacy, selectivity, or capacity for adsorbing any chemical species is available.

Future Research Directions

Exploration of Novel Synthetic Routes and Morphological Control

The synthesis of Calcium Hexachlorosilicate(2-) with tailored properties is a primary objective for unlocking its full potential. Future research will likely deviate from traditional solid-state reactions towards more sophisticated methods that offer precise control over the material's form and structure.

Novel synthetic pathways that warrant investigation include:

Sol-Gel Synthesis: This method offers a low-temperature route to homogenous and high-purity materials. By carefully controlling the hydrolysis and condensation of silicon and chlorine precursors in the presence of a calcium salt, it may be possible to produce Calcium Hexachlorosilicate(2-) with controlled porosity and surface area.

Hydrothermal and Solvothermal Methods: These techniques, conducted in aqueous or organic solvents at elevated temperatures and pressures, can facilitate the crystallization of metastable phases and unique morphologies. nih.gov The choice of solvent and the presence of structure-directing agents can be systematically varied to influence the particle size and shape of Calcium Hexachlorosilicate(2-). rsc.org

Molten Salt Synthesis: Utilizing a low-melting-point salt as a flux can enable the synthesis of crystalline Calcium Hexachlorosilicate(2-) at lower temperatures than conventional methods, potentially leading to novel structural arrangements.

A critical aspect of future synthetic efforts will be the morphological control of the resulting particles. The shape, size, and agglomeration state of materials significantly influence their properties and performance in various applications. nih.govelsevier.com Research in this area will focus on understanding the fundamental mechanisms of nucleation and growth. nih.gov By manipulating reaction parameters such as precursor concentration, temperature, pH, and the use of surfactants or capping agents, it will be possible to produce Calcium Hexachlorosilicate(2-) with diverse morphologies, including nanoparticles, nanowires, and thin films. nih.govrsc.org The ability to control these features is a prerequisite for developing functional materials. rsc.org

To illustrate the potential for morphological control, the following table outlines hypothetical experimental parameters and their expected influence on the morphology of Calcium Hexachlorosilicate(2-).

Synthesis MethodKey Parameters to VaryExpected Morphological Outcome
Sol-GelpH, Water-to-precursor ratio, CatalystMonodispersed nanoparticles, porous networks
HydrothermalTemperature, Pressure, Solvent polarityCrystalline nanorods, hierarchical structures
SolvothermalOrganic solvent type, Surfactant concentrationNanosheets, hollow spheres

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the formation mechanism of Calcium Hexachlorosilicate(2-) is crucial for optimizing its synthesis and properties. Traditional ex-situ characterization methods provide snapshots of the final product, but in-situ techniques are needed to observe the reaction as it happens. Future research will increasingly employ advanced spectroscopic probes to monitor the chemical and structural transformations during the synthesis of Calcium Hexachlorosilicate(2-) in real-time.

Promising in-situ spectroscopic techniques include:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can track changes in the chemical bonding and molecular structure of the reactants and intermediates throughout the synthesis process. In-situ IR spectroscopy, for instance, can be used to monitor the speciation of water in silicate (B1173343) glasses and melts, providing insights into reaction kinetics. uni-hannover.de

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: XANES is a powerful tool for probing the local coordination environment and oxidation state of specific elements. By combining XANES with microscopy techniques, it is possible to achieve spatially resolved chemical analysis of materials at the micrometer and sub-micrometer scale. researchgate.net This could be invaluable for understanding the nucleation and growth of Calcium Hexachlorosilicate(2-) crystals.

Mössbauer Spectroscopy: While not directly applicable to calcium or silicon, if doped with a Mössbauer-active element like iron, this technique can provide detailed information about the local atomic environment and bonding within the silicate structure. researchgate.net

The data obtained from these in-situ studies will be instrumental in constructing a comprehensive picture of the reaction pathways, identifying key intermediates, and understanding the kinetics of Calcium Hexachlorosilicate(2-) formation. This knowledge will enable more precise control over the synthesis process, leading to materials with improved purity and tailored properties.

The following table provides a hypothetical example of how in-situ spectroscopic data could be used to monitor the synthesis of Calcium Hexachlorosilicate(2-).

Time (minutes)In-Situ Raman Peak (cm⁻¹)Interpretation
0450, 600Signature of Si-Cl and Ca-O precursors
15850 (emerging)Formation of initial Si-O-Si linkages
30950 (strong)Growth of the hexachlorosilicate anionic framework
60950 (stable), 450 (diminished)Reaction completion

Integration of Machine Learning and Computational Design in Materials Discovery

The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. innovations-report.com The integration of machine learning (ML) and computational modeling offers a paradigm shift towards a more predictive and accelerated approach to discovering and designing new materials, including novel chlorosilicates. innovations-report.comrsc.org

Future research in this domain will focus on several key areas:

High-Throughput Computational Screening: Using first-principles calculations, it is possible to screen large databases of potential crystal structures to identify promising candidates with desired properties. rsc.org This approach can be applied to the broader family of chlorosilicates to search for new stable phases with interesting electronic or optical characteristics.

Machine Learning for Property Prediction: ML models can be trained on existing experimental and computational data to predict the properties of new materials. rsc.org This can significantly reduce the number of experiments needed to identify materials with specific functionalities. innovations-report.com For instance, an ML model could be developed to predict the stability or electronic bandgap of different chlorosilicate compositions. Even data from failed experiments can be used to train these models to predict successful reaction outcomes. nih.govresearchgate.net

Computational Modeling of Synthesis Processes: Multiscale modeling strategies can be developed to simulate the entire synthesis process of materials like Calcium Hexachlorosilicate(2-), from the precursor solution to the final solid. This would allow for a virtual exploration of different synthesis conditions to understand their impact on the final material structure and properties.

The synergy between computational design and experimental validation will be crucial for accelerating the discovery of new Calcium Hexachlorosilicate(2-)-based materials with tailored functionalities. rsc.org This data-driven framework has the potential to significantly reduce the time and cost associated with bringing new materials to market. innovations-report.com

The following table illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the success of Calcium Hexachlorosilicate(2-) synthesis.

Precursor Ratio (Ca:Si:Cl)Temperature (°C)SolventSynthesis Outcome (Success/Failure)
1:1:6200WaterSuccess
1:2:6200WaterFailure
1:1:6150EthanolFailure
1:1:5200WaterSuccess

Development of Calcium Hexachlorosilicate(2-)-Based Devices and Systems

While fundamental research into the synthesis and characterization of Calcium Hexachlorosilicate(2-) is ongoing, future work must also focus on its potential applications in novel devices and systems. The unique properties of this compound, once fully understood, could be leveraged in a variety of technological fields.

Potential areas for the development of Calcium Hexachlorosilicate(2-)-based technologies include:

Sensors: The chemical reactivity and surface properties of Calcium Hexachlorosilicate(2-) could be exploited for the development of chemical sensors. For example, a device could be fabricated where the adsorption of specific analytes onto the surface of a Calcium Hexachlorosilicate(2-) thin film leads to a measurable change in its electrical or optical properties. Lab-on-a-chip technology is a promising platform for developing such miniaturized sensors. clearwatersensors.com

Catalysis: The high surface area and potentially tunable active sites of nanostructured Calcium Hexachlorosilicate(2-) could make it a candidate for catalytic applications. Research could explore its use as a catalyst or catalyst support in various chemical reactions.

Biomaterials: Calcium silicate-based materials have shown promise in biomedical applications, such as drug delivery and bone tissue engineering. mdpi.com Future investigations could explore the biocompatibility and bioactivity of Calcium Hexachlorosilicate(2-), potentially leading to its use in controlled-release drug delivery systems or as a component in bioactive composites for bone regeneration.

Energy Storage: The ionic conductivity and electrochemical stability of Calcium Hexachlorosilicate(2-) could be investigated for its potential use in solid-state batteries or other energy storage devices.

The successful development of these applications will require a collaborative effort between materials scientists, chemists, physicists, and engineers to bridge the gap between fundamental research and practical implementation.

Q & A

Basic: What are the key considerations for synthesizing calcium hexachlorosilicate(2−) with high purity, and how can experimental parameters be optimized?

Methodological Answer:
Synthesis requires precise control of stoichiometric ratios (e.g., Ca:Si:Cl molar ratios) and reaction conditions (temperature, pH, solvent polarity). A stepwise approach is recommended:

  • Precursor Selection: Use anhydrous calcium chloride and silicon tetrachloride in a dry, inert atmosphere to avoid hydrolysis .
  • Temperature Optimization: Conduct trials at 50–80°C to balance reaction kinetics and side-product formation. Differential scanning calorimetry (DSC) can identify exothermic peaks for process stability .
  • Purification: Employ fractional crystallization in non-aqueous solvents (e.g., THF) to isolate the compound. Purity can be verified via X-ray diffraction (XRD) and ion chromatography to quantify residual chloride impurities .

Basic: How should researchers characterize the structural and electronic properties of calcium hexachlorosilicate(2−)?

Methodological Answer:
A multi-technique approach is critical:

  • Crystallography: Single-crystal XRD resolves the coordination geometry of SiCl₆²− anions and Ca²+ cations. Compare bond lengths with density functional theory (DFT) calculations to validate electronic structure models .
  • Spectroscopy: Raman and IR spectroscopy identify vibrational modes (e.g., Si–Cl stretching at 400–500 cm⁻¹). Pair with nuclear magnetic resonance (NMR) to probe local Si environments .
  • Thermogravimetric Analysis (TGA): Assess thermal stability by monitoring mass loss during dehydration or decomposition .

Advanced: How can researchers resolve contradictions in reported solubility data for calcium hexachlorosilicate(2−) in polar solvents?

Methodological Answer:
Discrepancies often arise from impurities or solvent trace-water content. A systematic protocol includes:

  • Controlled Replication: Reproduce experiments using rigorously dried solvents (e.g., molecular sieves) and inert glovebox conditions .
  • Error Analysis: Quantify uncertainties in solubility measurements via triplicate trials. Use statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors .
  • Comparative Studies: Cross-reference with structurally analogous compounds (e.g., CaCl₂·6H₂O) to identify trends in solvent interactions .

Advanced: What computational strategies are effective for modeling the reactivity of calcium hexachlorosilicate(2−) in aqueous environments?

Methodological Answer:
Combine quantum mechanics (QM) and molecular dynamics (MD):

  • QM Simulations: Use Gaussian or ORCA software to calculate hydrolysis pathways. Focus on transition states for Si–Cl bond cleavage and Ca²+ solvation .
  • MD Force Fields: Parameterize Ca/Si–water interactions using the CLAYFF force field. Simulate ion dissociation kinetics over nanosecond timescales .
  • Validation: Compare predicted reaction rates with experimental kinetic data (e.g., UV-Vis monitoring of Cl⁻ release) .

Advanced: How can researchers design experiments to probe the ligand-exchange behavior of SiCl₆²− in calcium hexachlorosilicate(2−)?

Methodological Answer:
Ligand substitution can be studied via isotopic labeling and competitive equilibria:

  • Isotopic Tracers: Introduce ³⁶Cl-labeled SiCl₆²− and track exchange using gamma spectroscopy. Monitor half-life under varying ligand concentrations (e.g., F⁻, Br⁻) .
  • Stopped-Flow Techniques: Measure rapid ligand substitution kinetics (millisecond resolution) with fluorescence quenching assays .
  • Equilibrium Constants: Use Job’s method to determine stoichiometry of intermediate complexes .

Basic: What safety protocols are essential when handling calcium hexachlorosilicate(2−) in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Emergency Preparedness: Maintain calcium gluconate gel for skin exposure to hydrolysate products .

Advanced: How should researchers address gaps in the thermodynamic data (e.g., ΔG°f, ΔH°f) for calcium hexachlorosilicate(2−)?

Methodological Answer:

  • Calorimetry: Perform solution calorimetry to measure enthalpy changes during dissolution. Combine with Born-Haber cycles to estimate lattice energy .
  • Ab Initio Calculations: Use COSMO-RS models to predict Gibbs free energy of formation. Validate with experimental solubility products (Ksp) .
  • Literature Synthesis: Cross-validate data across peer-reviewed sources (e.g., ACS journals) and exclude non-peer-reviewed datasets .

Advanced: What methodologies are recommended for analyzing the environmental persistence of calcium hexachlorosilicate(2−) in soil systems?

Methodological Answer:

  • Column Leaching Tests: Simulate soil percolation using standardized ASTM methods. Quantify Ca²+ and SiCl₆²− mobility via ICP-MS .
  • Microcosm Studies: Incubate soil samples with the compound under aerobic/anaerobic conditions. Monitor microbial degradation via 16S rRNA sequencing .
  • Ecotoxicity Assays: Evaluate impacts on soil invertebrates (e.g., earthworms) using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.